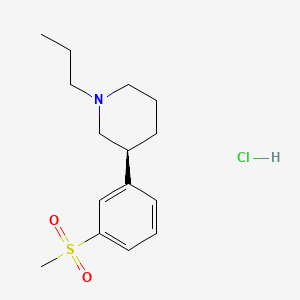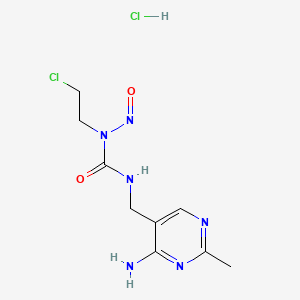![molecular formula C19H20N2O4 B1678996 butane-1,4-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 25805-16-7](/img/structure/B1678996.png)
butane-1,4-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Butanediol, polymer with 1,1’-methylenebis(4-isocyanatobenzene) is a polymeric compound formed by the reaction of 1,4-butanediol with 1,1’-methylenebis(4-isocyanatobenzene). This compound is commonly used in the production of polyurethanes, which are versatile materials employed in various applications such as foams, elastomers, and coatings .
Métodos De Preparación
The synthesis of 1,4-butanediol, polymer with 1,1’-methylenebis(4-isocyanatobenzene) typically involves a polycondensation reaction between 1,4-butanediol and 1,1’-methylenebis(4-isocyanatobenzene). The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate. Industrial production methods may involve continuous or batch processes, with careful control of temperature and pressure to ensure the desired polymer properties .
Análisis De Reacciones Químicas
1,4-Butanediol, polymer with 1,1’-methylenebis(4-isocyanatobenzene) can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s functional groups, altering its properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Butanediol, polymer with 1,1’-methylenebis(4-isocyanatobenzene) has numerous scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices and tissue engineering.
Medicine: Utilized in drug delivery systems and as a component in medical implants.
Mecanismo De Acción
The mechanism of action of 1,4-butanediol, polymer with 1,1’-methylenebis(4-isocyanatobenzene) involves the formation of strong covalent bonds between the polymer chains, resulting in a highly cross-linked structure. This cross-linking imparts the polymer with its characteristic strength, elasticity, and resistance to chemical degradation. The molecular targets and pathways involved in its action depend on the specific application and the environment in which the polymer is used .
Comparación Con Compuestos Similares
1,4-Butanediol, polymer with 1,1’-methylenebis(4-isocyanatobenzene) can be compared with other similar compounds such as:
Hexanedioic acid, polymer with 1,4-butanediol and 1,1’-methylenebis(4-isocyanatobenzene): This compound has similar properties but may differ in its mechanical strength and flexibility.
Poly(oxy-1,4-butanediyl), .alpha.-hydro-.omega.-hydroxy-, polymer with 1,1’-methylenebis(4-isocyanatobenzene): Another related polymer with distinct chemical and physical properties.
The uniqueness of 1,4-butanediol, polymer with 1,1’-methylenebis(4-isocyanatobenzene) lies in its specific combination of mechanical strength, chemical resistance, and versatility in various applications.
Propiedades
Número CAS |
25805-16-7 |
|---|---|
Fórmula molecular |
C19H20N2O4 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
butane-1,4-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;5-3-1-2-4-6/h1-8H,9H2;5-6H,1-4H2 |
Clave InChI |
PFOLXKOIZDGHPB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCO)CO |
SMILES canónico |
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCO)CO |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Polyurethane Y-302; Y-302; Y 302; Y302. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


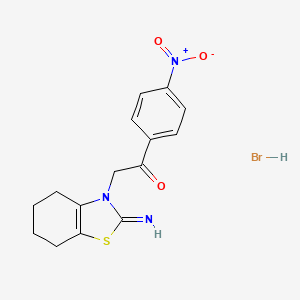
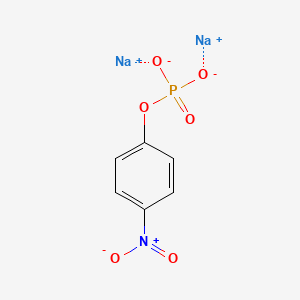

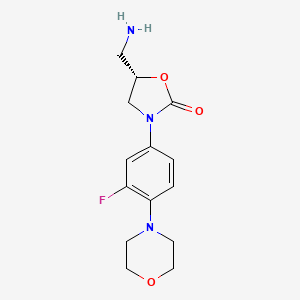
![8-methyl-3,5-dipyrrolidin-1-yl-4,6,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene;hydrochloride](/img/structure/B1678919.png)
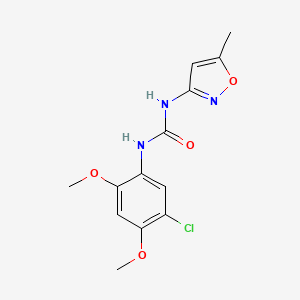
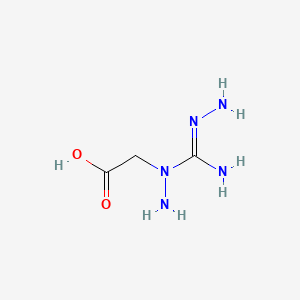
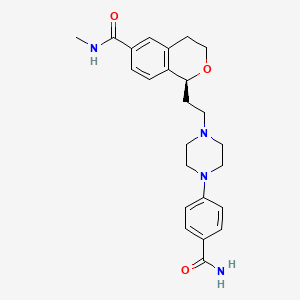
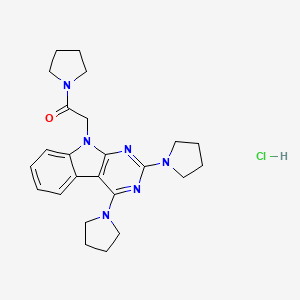
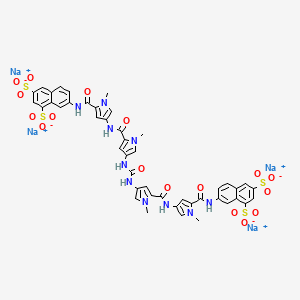
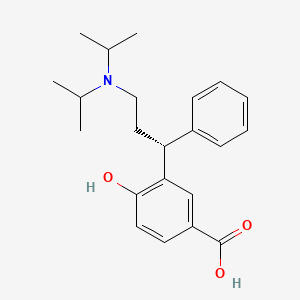
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride](/img/structure/B1678930.png)
